molecular formula C19H17NO6 B11948606 4-(2-Hydroxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-2-oxazolin-5-one

4-(2-Hydroxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-2-oxazolin-5-one

Cat. No.: B11948606
M. Wt: 355.3 g/mol
InChI Key: UXQMWNDXADTNHS-MDWZMJQESA-N
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Description

4-(2-Hydroxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-2-oxazolin-5-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzylidene group, a trimethoxyphenyl group, and an oxazolinone ring, making it an interesting subject for studies in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-2-oxazolin-5-one typically involves the condensation of 2-hydroxybenzaldehyde with 3,4,5-trimethoxyphenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxazolinone ring using a dehydrating agent like phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-2-oxazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-(2-Hydroxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-2-oxazolin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-2-oxazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxybenzylidene)-2-phenyl-2-oxazolin-5-one: Similar structure but lacks the trimethoxyphenyl group.

    4-(2-Hydroxybenzylidene)-2-(3,4-dimethoxyphenyl)-2-oxazolin-5-one: Similar structure with fewer methoxy groups on the phenyl ring.

    4-(2-Hydroxybenzylidene)-2-(4-methoxyphenyl)-2-oxazolin-5-one: Similar structure with a single methoxy group on the phenyl ring.

Uniqueness

The presence of the trimethoxyphenyl group in 4-(2-Hydroxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-2-oxazolin-5-one imparts unique chemical properties and potential biological activities compared to its analogs. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H17NO6

Molecular Weight

355.3 g/mol

IUPAC Name

(4E)-4-[(2-hydroxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C19H17NO6/c1-23-15-9-12(10-16(24-2)17(15)25-3)18-20-13(19(22)26-18)8-11-6-4-5-7-14(11)21/h4-10,21H,1-3H3/b13-8+

InChI Key

UXQMWNDXADTNHS-MDWZMJQESA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=N/C(=C/C3=CC=CC=C3O)/C(=O)O2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=CC3=CC=CC=C3O)C(=O)O2

Origin of Product

United States

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